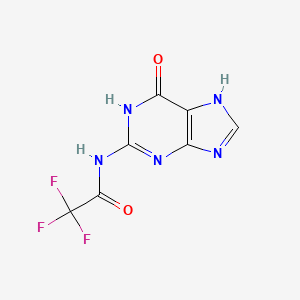
2,2,2-Trifluoro-N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide is a chemical compound with the molecular formula C7H5F3N4O2 It is characterized by the presence of a trifluoroacetamide group attached to a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a purine derivative under specific conditionsThe reaction is usually carried out in an organic solvent such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted purine derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It is used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality.
N-Methyl-2,2,2-trifluoroacetamide: Another analog with a methyl group attached to the nitrogen.
2,2,2-Trifluoro-N-(2-oxo-3,4-dihydro-2H-chromen-7-yl)acetamide: A compound with a chromenyl group instead of a purine derivative.
Uniqueness
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide is unique due to the presence of both the trifluoroacetamide group and the purine derivative. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
21323-85-3 |
|---|---|
Formule moléculaire |
C7H4F3N5O2 |
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(6-oxo-1,7-dihydropurin-2-yl)acetamide |
InChI |
InChI=1S/C7H4F3N5O2/c8-7(9,10)5(17)15-6-13-3-2(4(16)14-6)11-1-12-3/h1H,(H3,11,12,13,14,15,16,17) |
Clé InChI |
VNPWMTLMRKAUFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=N2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


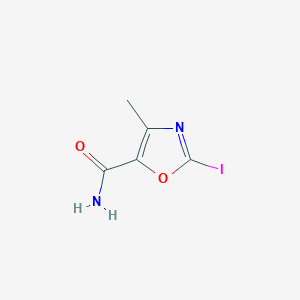
![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)

![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)

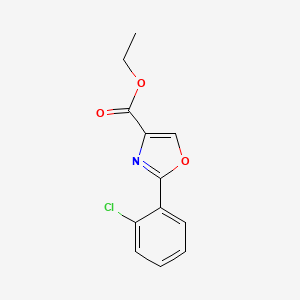


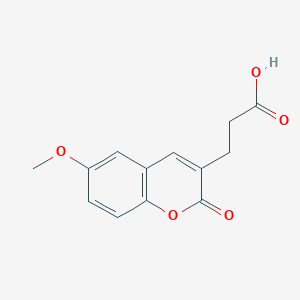

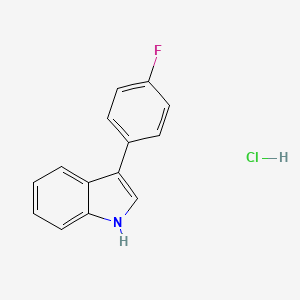
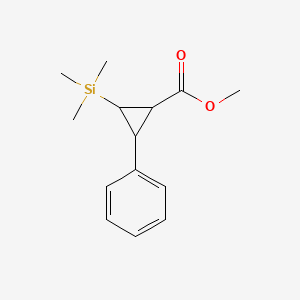
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)

